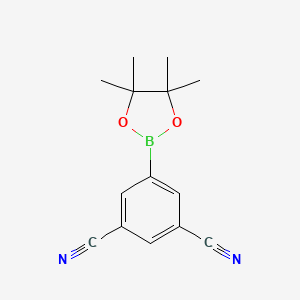

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile

描述

Chemical Identity and Nomenclature

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile (CAS: 863868-34-2) is a boronic ester derivative of isophthalonitrile. Its IUPAC name, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile , reflects its substituents: two cyano groups at the 1- and 3-positions of a benzene ring and a pinacol boronic ester at the 5-position. Alternative designations include 3,5-dicyanophenylboronic acid pinacol ester and MFCD08061937 .

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BN₂O₂ |

| Molecular Weight | 254.09 g/mol |

| CAS Number | 863868-34-2 |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile |

Molecular Structure and Physical Characteristics

The compound features a planar benzene core substituted with two electron-withdrawing cyano groups and a boronic ester moiety. The pinacol boronic ester consists of a dioxaborolane ring with four methyl groups, contributing steric bulk and stability. X-ray crystallography confirms the boron atom’s tetrahedral geometry, bonded to two oxygen atoms from the pinacol ligand and the aromatic carbon.

Physical Properties :

Electronic and Structural Properties

The cyano groups (-C≡N) induce strong electron-withdrawing effects, polarizing the benzene ring and reducing electron density at the 5-position. This electronic environment enhances the boronic ester’s Lewis acidity, making it reactive in Suzuki-Miyaura cross-coupling reactions. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate stability under ambient conditions.

Key Electronic Features :

Spectroscopic Characteristics

Spectroscopic techniques provide definitive identification and structural elucidation:

Table 2: Spectroscopic Data

X-ray diffraction analysis corroborates the crystallographic parameters, with a unit cell volume of ų and space group P2₁/c. The boron-oxygen bond length measures 1.36 Å, consistent with trigonal planar geometry.

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZFONAGXSBJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699447 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-34-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds, such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are known to interact with various organic substrates in chemical reactions.

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

生化分析

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with enzymes such as boron-containing enzymes, which facilitate the formation of boron-carbon bonds. The interaction between this compound and these enzymes is crucial for the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that can influence its activity. In in vitro and in vivo studies, the long-term exposure to this compound has been shown to affect cellular processes such as proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby impacting cellular metabolism. The interaction with specific enzymes, such as those involved in the boron cycle, is crucial for the metabolic processing of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cellular membranes and distributed to different cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall cellular effects.

生物活性

3-(4-Fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone, identified by its CAS number 477846-10-9, is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-(4-Fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is characterized by the following features:

- A pyridinone core

- A fluorobenzyl group

- A tetrahydrofuran substituent

This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. The hydroxyl group in the pyridinone moiety can donate hydrogen atoms to free radicals, thereby neutralizing them. This property is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Compounds with pyridinone structures have been evaluated for antimicrobial properties. The presence of the fluorobenzyl group may enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial effectiveness against various pathogens.

Study on Metal Chelation and Cell Permeability

A significant study involved hydroxypyridinone derivatives designed for fluorescence studies to determine their interaction with amyloid proteins and cell permeability. The results indicated that these compounds could effectively penetrate cellular membranes and interact with amyloid-beta fibrils, suggesting a pathway for therapeutic development against neurodegenerative diseases .

Synthesis and Characterization

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone has been reported using various methods that ensure high yields and purity. Characterization techniques such as NMR and mass spectrometry confirm the compound's identity and structural integrity.

Data Table: Summary of Biological Activities

相似化合物的比较

Structural Isomerism: Meta vs. Para Substitution

The position of the Bpin group on the benzonitrile ring significantly impacts physicochemical properties:

*Estimated based on analogous structures.

- Electronic Effects : Meta-substituted Bpin groups may induce distinct electronic perturbations compared to para analogs due to asymmetric resonance effects, altering reactivity in cross-coupling reactions .

- Solubility : The para isomer’s crystalline nature (mp 94–99°C) suggests lower solubility in common solvents compared to meta analogs, which often exhibit reduced symmetry and lower melting points .

Reactivity in Suzuki-Miyaura Cross-Coupling

Bpin-substituted nitriles are valuable aryl donors in Suzuki reactions. Key comparisons:

- Para-Substituted Analogs : 4-Bpin-benzonitrile (CAS 171364-82-2) is commercially available and widely used in biaryl synthesis. Its para configuration may favor sterically unhindered coupling with aryl halides .

- Meta-Substituted Analogs : 5-Bpin-isophthalonitrile’s dual nitrile groups could enhance electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the meta-Bpin group might reduce coupling efficiency compared to para isomers .

准备方法

Key Reaction Components:

- Starting material: 5-Bromo-isophthalonitrile or related halogenated isophthalonitrile derivatives

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes such as PdCl2(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-Dioxane, sometimes mixed with DMF or water

- Conditions: Heating at 100 °C, often under inert atmosphere (argon or nitrogen), sealed tube or microwave irradiation for enhanced reaction rates

Detailed Preparation Methods and Research Findings

Palladium-Catalyzed Borylation with Potassium Acetate

A typical procedure involves reacting 5-bromo-isophthalonitrile with bis(pinacolato)diboron in the presence of potassium acetate and PdCl2(dppf) in 1,4-dioxane solvent at 100 °C overnight. The reaction mixture is then filtered, concentrated, and purified by flash chromatography to isolate the desired boronate ester.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-isophthalonitrile |

| Boron reagent | Bis(pinacolato)diboron (1.1 eq.) |

| Catalyst | PdCl2(dppf) (10 mol%) |

| Base | Potassium acetate (3 eq.) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Time | Overnight (12-16 hours) |

| Atmosphere | Argon or nitrogen (inert) |

| Yield | ~70-80% |

| Purification | Flash chromatography (EtOAc/hexanes) |

This method yields this compound in good yield (~72-81%) with high purity, suitable for further synthetic applications.

Microwave-Assisted Borylation

Microwave irradiation has been employed to accelerate the borylation reaction. Using Pd(PPh3)4 as catalyst and potassium carbonate as base in a mixture of 1,4-dioxane and water, the reaction is conducted at 100-120 °C for 20-150 minutes. This method can reduce reaction times significantly but may result in variable yields depending on substrate and conditions.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (5-10 mol%) |

| Base | Potassium carbonate (3 eq.) |

| Solvent | 1,4-Dioxane/water (3:1) |

| Temperature | 100-120 °C |

| Time | 20 min to 2.5 hours |

| Microwave power | Variable (Biotage Initiator reactor) |

| Yield | 2.9% to 38% (depending on substrate) |

Microwave-assisted methods have been demonstrated mainly for related compounds but can be adapted for this compound synthesis with optimization.

Notes on Purification and Stability

- The crude product is typically purified by flash column chromatography using silica gel and gradient elution with ethyl acetate and hexanes.

- The compound is stable at room temperature and can be shipped and stored without special precautions.

- Slight solubility is observed in chloroform, methanol, and DMSO, which are common solvents used for purification and characterization.

Summary Table of Preparation Methods

| Method | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| PdCl2(dppf) borylation | PdCl2(dppf) (10 mol%) | KOAc (3 eq.) | 1,4-Dioxane | 100 | Overnight | 72-81 | Standard method, high yield, inert atm. |

| Microwave-assisted borylation | Pd(PPh3)4 (5-10 mol%) | K2CO3 (3 eq.) | 1,4-Dioxane/water | 100-120 | 20 min - 2.5 h | 2.9-38 | Faster, variable yields, requires optimization |

| PdCl2(dppf) with DMF co-solvent | PdCl2(dppf) (10 mol%) | KOAc (3 eq.) | 1,4-Dioxane + DMF | 100 | Overnight | ~81 | Enhanced solubility, improved reaction rate |

Research Findings and Considerations

- The palladium-catalyzed borylation approach is well-established and reproducible for synthesizing boronate esters of aromatic nitriles.

- The choice of base and solvent critically affects the reaction yield and purity.

- Microwave irradiation offers a promising alternative for rapid synthesis but may require careful control of reaction parameters.

- Purification by flash chromatography remains essential to obtain analytically pure material.

- The compound's stability and solubility profile facilitate its handling in synthetic laboratories.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of halogenated isophthalonitrile precursors (e.g., bromo- or iodo-derivatives) using pinacolborane or bis(pinacolato)diboron (B₂pin₂). Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used for aryl halide coupling .

- Solvent optimization : THF or DMF at 80–100°C under inert atmosphere (N₂/Ar) improves boron-aryl bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Yield (60–85%) depends on halogen reactivity (I > Br) and steric hindrance .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify boronic ester integration (δ 1.0–1.3 ppm for pinacol methyl groups) and nitrile absence of proton signals .

- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and B-O bond (~1350 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion [M+H]⁺ matching theoretical mass (C₁₅H₁₈BN₂O₂: 284.1 g/mol) .

- Elemental Analysis : Validate boron content (~3.8%) .

Q. What are the typical applications of this compound in academic research?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronate donor to synthesize biaryl nitriles for optoelectronic materials .

- Coordination Chemistry : Nitrile groups bind to transition metals (e.g., Cu, Pd) to form catalysts or metal-organic frameworks (MOFs) .

- Fluorescence Probes : Derivatives are used in bioimaging due to nitrile stability and boron’s Lewis acidity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of boronic ester vapors .

- Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration to hydrolyze boronate esters .

Advanced Research Questions

Q. How do steric effects from the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The pinacol group slows transmetalation in Suzuki reactions, requiring elevated temperatures (80–110°C) .

- Electronic Effects : Electron-withdrawing nitrile groups enhance electrophilicity at the boron center, accelerating coupling with electron-rich aryl halides.

- Control Experiments : Compare reaction rates with non-methylated boronic esters (e.g., phenylboronic acid) to isolate steric contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in MOF synthesis?

- Methodological Answer :

- Data Triangulation : Cross-validate XRD (crystallinity), BET (surface area), and TGA (thermal stability) to assess MOF quality .

- Reactor Design : Use Schlenk lines for anhydrous conditions to prevent boronate hydrolysis, a common source of variability .

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to optimize metal-nitride coordination .

Q. How can solvent choice impact the stability of this compound during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis in protic solvents (e.g., MeOH) cleaves the B-O bond, forming boronic acid.

- Stability Tests : Store samples in anhydrous THF or toluene at –20°C; monitor via ¹¹B NMR for decomposition (appearance of ~δ 30 ppm boronic acid peak) .

- Additives : Include 2,6-lutidine (0.1 M) to scavenge trace water .

Q. What mechanistic insights explain unexpected byproducts in its use as a fluorescent probe precursor?

- Methodological Answer :

- Side Reactions : Nitrile groups may undergo hydrolysis to carboxylic acids under acidic conditions, detected via IR (~1700 cm⁻¹) .

- Quenching Studies : Add TEMPO (radical scavenger) to test for radical-mediated pathways in photoactivation .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict HOMO-LUMO gaps and boron-nitride interactions influencing fluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。